2-Pyrazinoylguanidine (PZG) is a compound that has garnered attention in the medical field due to its multifaceted pharmacological effects. Research has shown that PZG exhibits antihypertensive and hypocholesterolemic properties, making it a potential candidate for the management of hypertension and hypercholesterolemia1. Additionally, PZG has been studied for its effects on metabolic parameters in hypertensive, hyperinsulinemic diabetic patients, suggesting a role in modulating the glucose-fatty acid cycle2. The compound's mechanism of action and its applications in various fields, including its potential in cancer therapy and its contrasting effects with other drugs in patients with renal insufficiency, are areas of active investigation36.
PZG undergoes rapid hydrolysis in vivo, converting into its primary metabolite, 2-pyrazinoic acid (PZA). [] This metabolic conversion is consistent across both humans and dogs. [] Further metabolism of PZA leads to the formation of 5-hydroxy-PZA. [] Notably, there is no evidence suggesting that PZA undergoes glycine conjugation. [] The 3-amino analog of PZG, 3-Aminopyrazinoylguanidine (NH2PZG), also undergoes hydrolysis to form its corresponding metabolite, 3-aminopyrazinoic acid. []
In a study involving subjects with mild to moderate hypertension and hypercholesterolemia, PZG was shown to effectively reduce blood pressure and cholesterol levels. The study highlighted PZG's potential as a therapeutic agent for managing these conditions1.
PZG has been evaluated in hypertensive patients with NIDDM, where it was found to improve metabolic parameters and reduce body weight. The drug's ability to modulate the glucose-fatty acid cycle presents a promising avenue for supplementary or replacement therapy in NIDDM patients who are also hypertensive and hyperlipidemic25.
The pyrazine ring-based Na+/H+ exchanger inhibitors, including PZG, have demonstrated potent inhibition of cancer cell growth in 3D culture. These effects are independent of NHE1 inhibition and are associated with severe stress and paraptosis-like cell death in cancer cells. This suggests a potential role for PZG in anticancer therapy, possibly in combination with other treatments3.
Contrasting with hydrochlorothiazide, PZG has been shown to reduce elevated serum concentrations of urea, triglycerides, and cholesterol in patients with renal insufficiency. Its saluretic effect, coupled with the absence of adverse impacts on serum potassium or glucose concentrations, underscores its therapeutic benefit in this patient population6.
PZG's antihypertensive effects are attributed to its ability to reduce systolic blood pressure and heart rate without significantly altering serum electrolyte balance or renin activity1. It also appears to exert a dose-dependent reduction in total cholesterol and low-density lipoprotein (LDL) levels, while not affecting high-density lipoprotein (HDL) levels1. In the context of diabetes, PZG downregulates the glucose-fatty acid cycle, which is implicated in the pathophysiology of noninsulin-dependent diabetes mellitus (NIDDM). This downregulation leads to reduced serum concentrations of free fatty acids, glucose, and triglycerides, and may also decrease glycosuria by lowering blood sugar levels25. Interestingly, PZG's anticancer potential is linked to its ability to inhibit cancer cell growth in 3D culture through mechanisms independent of the Na+/H+ exchanger-1 (NHE1), suggesting a novel application in anticancer therapy3.
CAS No.:
CAS No.: 126456-06-2
CAS No.: 507-60-8
CAS No.: 2134602-45-0
CAS No.: 25394-57-4
CAS No.: